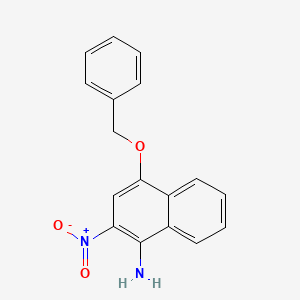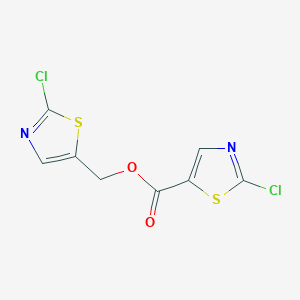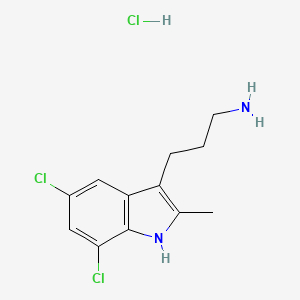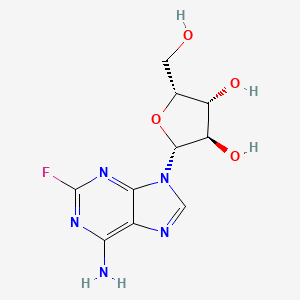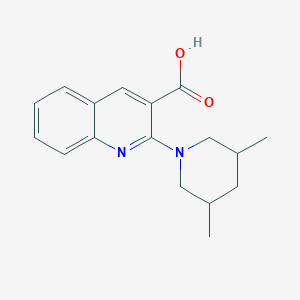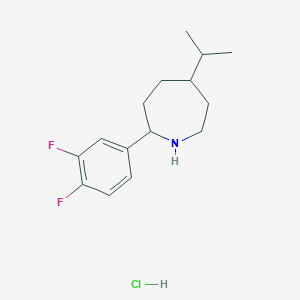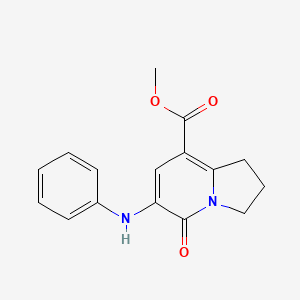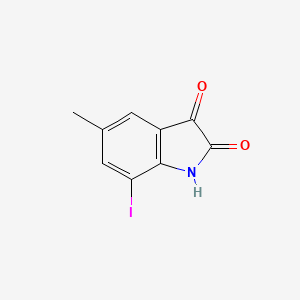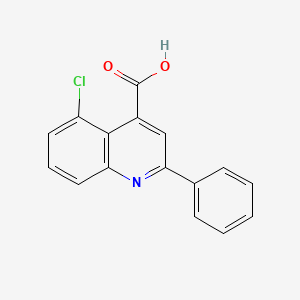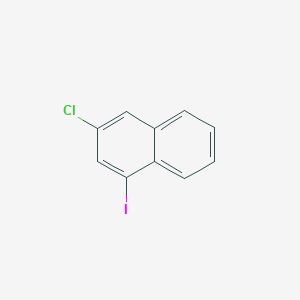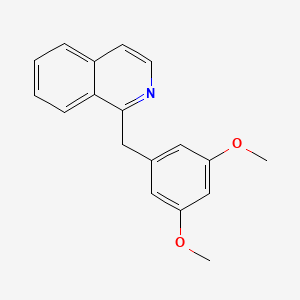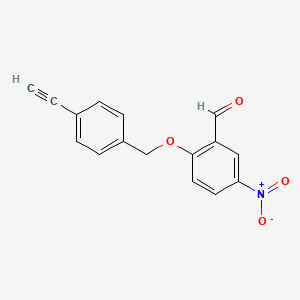
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with an ethynylbenzyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethynylbenzyl alcohol and 5-nitrosalicylaldehyde.
Etherification Reaction: The 4-ethynylbenzyl alcohol undergoes an etherification reaction with 5-nitrosalicylaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzoic acid.
Reduction: 2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives can be used in the study of enzyme inhibition and other biochemical processes.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.
Nitro Group: Can undergo reduction to form amines, which can further interact with biological molecules.
Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole rings that are useful in bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynylbenzyl alcohol: Shares the ethynylbenzyl moiety but lacks the nitro and aldehyde groups.
5-Nitrosalicylaldehyde: Contains the nitro and aldehyde groups but lacks the ethynylbenzyl moiety.
2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde: A reduction product of the nitro compound.
Uniqueness
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H11NO4 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
2-[(4-ethynylphenyl)methoxy]-5-nitrobenzaldehyde |
InChI |
InChI=1S/C16H11NO4/c1-2-12-3-5-13(6-4-12)11-21-16-8-7-15(17(19)20)9-14(16)10-18/h1,3-10H,11H2 |
InChI-Schlüssel |
LXPYTWLDSJJQJM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


